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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-8-nitroquinoline

Cat. No.: B11899004 Get Quote

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any

specific information regarding the discovery, history, or synthesis of 5-Fluoro-2-methyl-8-
nitroquinoline. This suggests that the compound is not well-documented or may not have

been synthesized and characterized. This guide will therefore focus on the discovery,

synthesis, and properties of structurally related and well-documented fluoro-methyl-

nitroquinoline analogues to provide relevant insights for researchers, scientists, and drug

development professionals.

This technical guide provides a comprehensive overview of the synthesis, properties, and

biological activities of key fluoro-methyl-nitroquinoline analogues. Quinolines and their

derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for

a wide range of biological activities including antimicrobial, antifungal, and antineoplastic

properties.[1] The introduction of fluorine atoms and nitro groups can significantly modulate the

physicochemical and biological properties of these molecules.[2]

Physicochemical Properties of Selected Fluoro-
Methyl-Nitroquinoline Analogues
The following table summarizes key quantitative data for several documented analogues of 5-
Fluoro-2-methyl-8-nitroquinoline.
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Compound
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Appearance
CAS
Number

6-Fluoro-8-

nitroquinoline
C₉H₅FN₂O₂ 192.15 Not Reported - 343-26-0

8-Fluoro-5-

nitroquinoline
C₉H₅FN₂O₂ 192.15 Not Reported Solid 94832-39-0

7-Methyl-8-

nitroquinoline
C₁₀H₈N₂O₂ 188.18 182-183 White powder 7471-63-8

2-Methyl-6-

nitroquinoline
C₁₀H₈N₂O₂ 188.18 164

Whitish

yellow

precipitate

613-30-9

6-Fluoro-5-

methyl-8-

nitroquinoline

C₁₀H₇FN₂O₂ 206.17 Not Reported -
1420794-01-

9

Synthesis and Experimental Protocols
The synthesis of substituted quinolines can be achieved through various established methods,

with the Skraup synthesis and its modifications being prominent.[3] Nitration is a common

subsequent step to introduce the nitro group.

A highly efficient, two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine has been

reported.[3]

Step 1: Skraup Synthesis of 7-Methylquinoline and 5-Methylquinoline Mixture

Experimental Protocol: In a round-bottom flask, m-nitrobenzene-sulfonate (135 g, 0.6 mol),

glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol) are mechanically stirred. A

solution of 98% H₂SO₄ (273.58 g) and water (61.5 g), previously cooled in an ice bath, is

added dropwise to the mixture. The exothermic reaction is controlled with an ice bath as

needed. After the addition is complete, the mixture is heated to 135-145 °C for 4-5 hours.

The reaction mixture is then cooled and diluted with water, followed by neutralization with an
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alkali solution to precipitate the product. The resulting oil is a mixture of 7-methylquinoline

and 5-methylquinoline.[3]

Step 2: Nitration to Selectively Yield 7-Methyl-8-nitroquinoline

Experimental Protocol: A solution of fuming HNO₃ (28.5 mL) and 98% H₂SO₄ (85.5 mL) is

added dropwise at -5 °C to a mechanically stirred mixture of the 7-methylquinoline and 5-

methylquinoline mixture (57.05 g, 0.398 mol) and 142.5 mL of H₂SO₄. After the addition, the

cooling bath is removed, and stirring is continued for 40 minutes. The solution is then poured

over ice. Once the ice has completely dissolved, the mixture is vacuum filtered. Cold water is

added to the filtrate until no more precipitate appears. The mixture is refrigerated overnight to

complete precipitation. The precipitate is filtered and washed with 95% EtOH (3 x 100 mL).

The solid is dried under vacuum to afford a white powder of 7-methyl-8-nitroquinoline.[3]

Yield: 69% (based on the mixture), 99% (based on 7-methylquinoline)[3]

Melting Point: 182-183 °C[3]

Characterization:

¹H NMR (CDCl₃): δ 8.98 (dd, 1H), 8.22 (dd, 1H), 8.87 (d, 1H), 7.49 (m, 2H), 2.56 (s, 3H).

[3]

IR (KBr, cm⁻¹): 3077, 1630, 1597, 1569, 1531, 1503, 1464, 1447, 1433, 1381, 1356,

1321, 1229, 1202, 1145, 1067, 1040, 996, 959, 883, 844, 808, 740, 683, 647.[3]

MS (m/z): 188.06 ([M+H]⁺, 100%).[3]

The synthesis of 2-methyl-6-nitroquinoline can be achieved via a cyclization reaction.[4]

Experimental Protocol: 4-nitroaniline (1.5 g, 11 mmol) is dissolved in concentrated HCl under

reflux at 105 °C. Crotonaldehyde (0.95 g, 14 mmol) is added dropwise at a rate of 100

mL/2hr, and the reaction mixture is heated for one hour. The mixture is then cooled to room

temperature (25 °C) and neutralized with 11 N NaOH solution. The resulting whitish-yellow

precipitate is recrystallized from methanol to remove unreacted starting materials.[4]

Yield: 47%[4]
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Melting Point: 164 °C[4]

A recent study has shown that the yield of this reaction can be significantly improved by using

silica-functionalized magnetite nanoparticles as a catalyst.[4]

Nanomaterial-Assisted Synthesis Protocol: 4-nitroaniline (1.5 g, 11 mmol) is dissolved in

concentrated HCl under reflux at 105 °C in the presence of Fe₃O₄@SiO₂ particles.

Crotonaldehyde (0.95 g, 14 mmol) is added dropwise at a rate of 100 mL/2hr, and the

reaction is refluxed for 1 hour. After cooling to room temperature, the Fe₃O₄@SiO₂ particles

are isolated using an external magnet before neutralization with 11 N NaOH. The product

precipitates and is recrystallized from methanol.[4]

Yield: 81%[4]

Melting Point: 165 °C[4]

Synthetic Pathways and Workflows
The following diagrams illustrate the synthetic pathways for the discussed quinoline analogues.
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Caption: Synthetic pathway for 7-Methyl-8-nitroquinoline.
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Caption: Synthetic pathway for 2-Methyl-6-nitroquinoline.

Biological Activities and Applications
Quinolines are a versatile class of compounds with a broad spectrum of biological activities.

The incorporation of fluoro, methyl, and nitro groups can enhance these properties.

Antimicrobial and Antifungal Activity: Many quinoline derivatives exhibit significant

antibacterial and antifungal properties.[1] For instance, 6-fluoro-8-quinolinol has been

studied for its antifungal activity.[5] The presence of a fluorine atom can enhance the

lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes.[2]

Antineoplastic Activity: Certain substituted quinolines have shown potential as anticancer

agents.[3] The nitro group can participate in redox reactions, which may contribute to their

mechanism of action in biological systems.[2]

Antiviral Properties: Some quinoline derivatives have also been investigated for their antiviral

activities.[2]

Intermediates in Drug Synthesis: These compounds often serve as crucial intermediates in

the synthesis of more complex pharmaceutical agents.[3] For example, 7-methyl-8-

nitroquinoline is a key starting material in medicinal chemistry research.[3]
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Conclusion
While direct information on 5-Fluoro-2-methyl-8-nitroquinoline is not available in the current

body of scientific literature, the study of its structural analogues provides valuable insights into

the synthesis, properties, and potential applications of this class of compounds. The synthetic

routes, such as the Skraup synthesis followed by nitration, are well-established for producing

various substituted quinolines. The data presented in this guide on compounds like 7-methyl-8-

nitroquinoline and 2-methyl-6-nitroquinoline can serve as a foundation for researchers and drug

development professionals interested in exploring the chemical space of fluoro-methyl-

nitroquinolines. Further research into the synthesis and biological evaluation of novel

derivatives in this class could lead to the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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